(5E)-1-phenyl-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound that features a thiophene ring and a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of thiophene-2-carbaldehyde with a diazinane trione derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
(5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of (5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiophene ring and diazinane trione structure allow for specific interactions with biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(Thiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
- (5E)-5-[(Thiophen-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
(5E)-1-PHENYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of a thiophene ring and a diazinane trione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H10N2O3S |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
(5E)-1-phenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H10N2O3S/c18-13-12(9-11-7-4-8-21-11)14(19)17(15(20)16-13)10-5-2-1-3-6-10/h1-9H,(H,16,18,20)/b12-9+ |
InChI Key |
SBPOFWQMIIZCRF-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O |
Origin of Product |
United States |
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